molecular formula C17H15NO4 B267065 2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid

2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid

Katalognummer B267065
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: LUDDSHGNHDSPCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid, commonly known as ALCAR, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. ALCAR is a derivative of L-carnitine, an amino acid that is naturally produced in the human body. ALCAR has been found to have several biochemical and physiological effects that make it a promising candidate for research in various fields.

Wirkmechanismus

ALCAR works by increasing the levels of acetylcholine, a neurotransmitter that is involved in various cognitive functions, including memory and learning. ALCAR also improves mitochondrial function, which is essential for energy production and cellular metabolism. ALCAR has also been found to reduce oxidative stress and inflammation, which are common factors in various diseases.
Biochemical and Physiological Effects
ALCAR has several biochemical and physiological effects that make it a promising candidate for research in various fields. ALCAR has been found to improve cognitive function, including memory and learning. ALCAR has also been found to improve exercise performance and reduce muscle fatigue. ALCAR has also been studied for its potential anti-aging effects, as it has been found to improve mitochondrial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

ALCAR has several advantages for lab experiments, including its low toxicity and high solubility in water. ALCAR is also relatively stable under various conditions, making it easy to handle in the lab. However, ALCAR has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle it.

Zukünftige Richtungen

ALCAR has several potential future directions for research, including its use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. ALCAR may also have potential applications in the treatment of various metabolic disorders, including diabetes and obesity. ALCAR may also have potential applications in the field of sports medicine, as it has been found to improve exercise performance and reduce muscle fatigue. Further research is needed to fully understand the potential applications of ALCAR in various fields.
Conclusion
In conclusion, 2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid, commonly known as ALCAR, is a promising compound that has gained significant attention in the scientific community due to its various potential applications. ALCAR has several biochemical and physiological effects that make it a promising candidate for research in various fields. Further research is needed to fully understand the potential applications of ALCAR in various fields.

Synthesemethoden

ALCAR can be synthesized using various methods, including the reaction between 2-aminobenzoic acid and allyl bromide in the presence of a base. The resulting product is then subjected to a series of reactions, including acetylation and deprotection, to obtain the final product. ALCAR can also be synthesized using other methods, including the reaction between 2-aminobenzoic acid and allyl alcohol in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

ALCAR has been extensively studied for its potential applications in various fields, including neuroscience, sports medicine, and aging. ALCAR has been found to have neuroprotective effects that make it a promising candidate for research in the field of neuroscience. ALCAR has also been found to improve exercise performance and reduce muscle fatigue, making it a popular supplement in sports medicine. ALCAR has also been studied for its potential anti-aging effects, as it has been found to improve mitochondrial function and reduce oxidative stress.

Eigenschaften

Produktname

2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid

Molekularformel

C17H15NO4

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-[(2-prop-2-enoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H15NO4/c1-2-11-22-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17(20)21/h2-10H,1,11H2,(H,18,19)(H,20,21)

InChI-Schlüssel

LUDDSHGNHDSPCA-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Kanonische SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.